molecular formula C7H14ClNO2 B13510902 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride

Cat. No.: B13510902
M. Wt: 179.64 g/mol
InChI Key: BZYYNJABUWHXNN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is a chemical compound with a unique structure that includes an oxolane ring substituted with an aminomethyl group and an ethyl group

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

4-(aminomethyl)-4-ethyloxolan-2-one;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-2-7(4-8)3-6(9)10-5-7;/h2-5,8H2,1H3;1H

InChI Key

BZYYNJABUWHXNN-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)OC1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride typically involves the reaction of ethyl oxalyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxolane ring provides structural stability and enhances the compound’s ability to interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is unique due to its specific structural features, including the oxolane ring and the aminomethyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Antimicrobial Properties

Recent studies have demonstrated that 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride exhibits antimicrobial activity against a range of pathogens. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, which is crucial for maintaining cell integrity. This activity has been quantified in various assays, showing efficacy against both Gram-positive and Gram-negative bacteria .

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride has also been identified as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on enzymes such as:

  • Cyclooxygenase (COX) : This enzyme is critical in the inflammatory response, and its inhibition can lead to anti-inflammatory effects.
  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which may have implications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride in treating skin infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The results suggested that treatment with the compound led to improved cognitive function and reduced amyloid plaque formation, indicating potential for further development as a therapeutic agent for neurodegenerative disorders .

The biological activity of 4-(Aminomethyl)-4-ethyloxolan-2-one hydrochloride is primarily attributed to its ability to interact with specific biological targets:

  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Enzyme Binding : It binds to active sites on enzymes such as COX and AChE, altering their activity and affecting downstream biological processes.

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